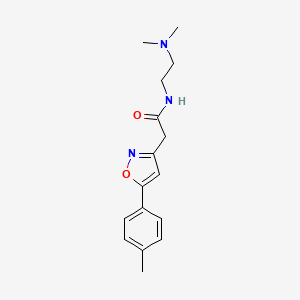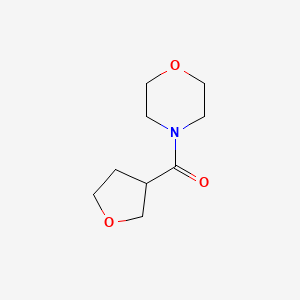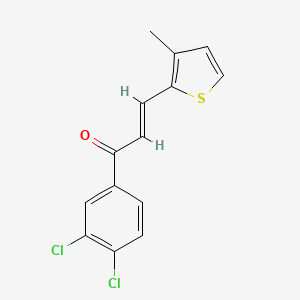![molecular formula C26H23N5O4 B2722734 N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-67-4](/img/no-structure.png)
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Cascade Cyclization Reactions : This compound is likely a product or intermediate in cascade cyclization reactions involving triamino triazoles with aromatic aldehydes and cycloalkanones. These reactions result in partially hydrogenated triazoloquinazolinones, highlighting the compound's role in synthesizing novel heterocyclic structures with potential biological activity. The structural characteristics of similar compounds have been elucidated through X-ray diffraction data, providing insights into their molecular configurations (Lipson et al., 2006).
Reactions of Anthranilamide with Isocyanates : Anthranilamide's reactions with isocyanates demonstrate a facile synthesis approach to dihydro-oxazolo and oxazinoquinazolinones. Such methodologies could be relevant for synthesizing derivatives of the chemical compound by showcasing alternative synthetic pathways that yield structurally complex quinazolinones from simpler precursors (Chern et al., 1988).
Biological Activity and Applications
Anticancer and FGFR1 Inhibitory Activity : Novel isoindoloquinazolines, which might share structural similarities with the compound, have shown anticancer and FGFR1 inhibitory activities. These findings suggest that derivatives of N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide could potentially serve as antitumor agents or FGFR1 enzyme inhibitors, opening avenues for therapeutic applications (Voskoboynik et al., 2016).
Computer Prediction of Biological Activity : The compound's derivatives have undergone computer predictions for their biological activity spectrum and acute toxicity, employing software like PASS and GUSAR. This computational approach aids in identifying potentially active compounds for further pharmacological testing, emphasizing the importance of such compounds in drug discovery processes (Danylchenko et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the triazoloquinazoline ring system. The resulting product is then subjected to a series of reactions to introduce the carboxamide and benzyl groups.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "3-methylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "benzylamine", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with 3-methylphenylhydrazine in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate in ethanol in the presence of acetic anhydride and sodium acetate to form the triazoloquinazoline ring system.", "Step 3: Hydrolysis of the ethyl ester using sodium hydroxide in ethanol to form the corresponding carboxylic acid.", "Step 4: Reaction of the carboxylic acid with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form the carboxamide.", "Step 5: Protection of the amine group using benzylamine in acetic acid to form the benzylamide.", "Step 6: Deprotection of the benzyl group using sodium hydroxide in ethanol to form the final product.", "Step 7: Purification of the final product using recrystallization from diethyl ether and petroleum ether." ] } | |
Número CAS |
1031934-67-4 |
Nombre del producto |
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C26H23N5O4 |
Peso molecular |
469.501 |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)
![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)

![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)